Aldose Reductase Inhibition: Comparative Potency of 3-Benzoylpyrrole-1-acetic Acid Versus Reference Inhibitor Alrestatin
The free acid form of the target compound, 3-benzoylpyrrole-1-acetic acid (Compound 6), demonstrates aldose reductase inhibitory activity that is quantitatively comparable to the established reference inhibitor alrestatin. This provides a validated potency benchmark for the scaffold from which ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate is derived [1].
| Evidence Dimension | Aldose reductase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2.5 μM (as 3-benzoylpyrrole-1-acetic acid, free acid form) |
| Comparator Or Baseline | Alrestatin: 1.5 μM |
| Quantified Difference | Target compound is 1.7-fold less potent than alrestatin; IC₅₀ values are within the same micromolar range |
| Conditions | Rat lens aldose reductase in vitro assay |
Why This Matters
This quantitative benchmark establishes that the 3-benzoylpyrrole-1-acetic acid scaffold possesses validated aldose reductase inhibitory activity comparable to a known reference inhibitor, providing a rational basis for selecting this chemotype for AR-targeted research.
- [1] Demopoulos VJ, Rekka E. Isomeric benzoylpyrroleacetic acids: some structural aspects for aldose reductase inhibitory and anti-inflammatory activities. J Pharm Sci. 1995;84(1):79-82. View Source
